N-(2-Pyridylmethyl)piperazine-1-ethylamine
Description
Contextualization of Polydentate Nitrogen-Containing Ligands in Organic and Inorganic Chemistry
In the vast field of coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The nature of the ligand is paramount in dictating the properties, reactivity, and structure of the resulting complex. Ligands are classified by their "denticity," which refers to the number of donor atoms used to bind to the central metal. While monodentate ligands bind through a single atom, polydentate ligands possess multiple donor atoms, allowing them to form several bonds with a single metal center. unacademy.comyoutube.com This ability to form multiple bonds, often resulting in the formation of stable ring structures known as chelates, is a defining characteristic of polydentate ligands. unacademy.com
Nitrogen-containing compounds are a cornerstone of ligand design. The lone pair of electrons on the nitrogen atom makes it an excellent Lewis base, capable of donating electron density to a metal center. Polydentate ligands featuring multiple nitrogen donor atoms are of particular importance. mdpi.commdpi.com They are integral to the synthesis of stable metal complexes, finding applications that span from catalysis in organic synthesis to the development of metal-organic frameworks (MOFs) and advanced materials. rsc.org The geometric and electronic properties of these ligands can be finely tuned through synthetic modification, allowing chemists to design complexes with specific catalytic activities or physical properties. ias.ac.in
Structural Characteristics of N-(2-Pyridylmethyl)piperazine-1-ethylamine and its Component Motifs
This compound (IUPAC name: 2-(piperazin-1-yl)-N-(pyridin-2-ylmethyl)ethanamine) is a molecule with the chemical formula C₁₂H₂₀N₄. nih.gov Its structure is a composite of three key chemical moieties: a pyridyl group, a piperazine (B1678402) ring, and an ethylamine (B1201723) linker, each contributing distinct properties.
Piperazine Motif: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This scaffold is considered "privileged" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.orgencyclopedia.pub In coordination chemistry, the piperazine ring offers two potential nitrogen donor sites and typically adopts a stable chair conformation. nih.gov Its presence can introduce structural rigidity and influence the geometry of metal complexes. rsc.org
Ethylamine Linker: This flexible two-carbon chain connects the pyridylmethyl group to the piperazine ring. It provides rotational freedom, allowing the donor atoms of the pyridyl and piperazine groups to orient themselves effectively for coordination with a metal center. The presence of a secondary amine nitrogen within this linker provides an additional potential coordination site.
Collectively, these motifs render this compound a potential tetradentate ligand, with four nitrogen atoms (one on the pyridine (B92270) ring, two in the piperazine ring, and one in the ethylamine chain) available for metal chelation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₄ | nih.gov |
| Molecular Weight | 220.31 g/mol | nih.gov |
| CAS Number | 6957-14-8 | nih.govchemicalbook.com |
| IUPAC Name | 2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine | nih.gov |
| Boiling Point (Predicted) | 360.9 ± 32.0 °C | chemicalbook.com |
| Density (Predicted) | 1.047 ± 0.06 g/cm³ | chemicalbook.com |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Overview of Current Academic Research Trajectories for Related Chemical Scaffolds
The chemical scaffolds present in this compound are subjects of vigorous academic research. Piperazine and its derivatives are extensively studied for their versatile applications, ranging from being key components in pharmaceuticals to their use as building blocks for polymers and functional materials. encyclopedia.pubresearchgate.netrsc.org Research into piperazine-functionalized materials includes their use as nanocarriers for drug delivery and as components in antimicrobial polymers. rsc.orgnih.gov
In the realm of coordination chemistry, ligands combining pyridyl and piperazine units are being investigated for their ability to form complexes with transition metals. These complexes are of interest for their potential geometric and functional diversity, with applications in catalysis and the construction of Metal-Organic Frameworks (MOFs). rsc.org The incorporation of both pyridine and piperazine moieties into larger macrocyclic ligands has been explored to enhance the stability and modulate the properties of metal complexes. nih.gov The structural rigidity of the piperazine unit combined with the coordinating ability of the pyridine ring makes this combination a powerful tool for designing complex molecular architectures. nih.gov
Furthermore, research on polydentate N-donor ligands continues to be a vibrant area. Scientists are designing increasingly complex ligands to mimic biological systems, create more efficient catalysts, and develop novel materials with unique electronic or photophysical properties. mdpi.commdpi.com The synthesis of multidentate ligands through metal-promoted reactions is an advanced strategy for creating novel coordinating agents with tailored properties. ias.ac.in
Significance and Academic Research Potential of this compound in Fundamental Chemistry
While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structure suggests significant potential for fundamental chemical research. Based on the known chemistry of its component motifs, several promising research avenues can be proposed.
Coordination Chemistry: The most immediate potential lies in its role as a versatile polydentate ligand. Systematic studies of its coordination behavior with a range of transition metals (e.g., copper, zinc, cobalt, nickel, iron) could reveal a rich variety of complex geometries and stereochemistries. Investigating how the ligand wraps around different metal ions and which of its four nitrogen atoms preferentially bind would provide fundamental insights into chelation and coordination preferences.
Catalysis: Metal complexes derived from this compound could be screened for catalytic activity. The combination of a pyridine group (known to participate in catalytic cycles) and the flexible amine backbone could lead to catalysts for various organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions.
Supramolecular Chemistry and Materials Science: The molecule's structure is well-suited for use as a building block in supramolecular assemblies or coordination polymers. Its ability to bridge multiple metal centers could be exploited to construct one-, two-, or three-dimensional networks. Such materials could exhibit interesting properties, including porosity for gas storage or separation, or unique magnetic or optical behaviors.
Structure
3D Structure
Properties
CAS No. |
6957-14-8 |
|---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H20N4/c1-2-4-15-12(3-1)11-14-7-10-16-8-5-13-6-9-16/h1-4,13-14H,5-11H2 |
InChI Key |
KRQSKMDJMSKNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Transformations of N 2 Pyridylmethyl Piperazine 1 Ethylamine
Diverse Synthetic Pathways to N-(2-Pyridylmethyl)piperazine-1-ethylamine
The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the formation of the key carbon-nitrogen bonds that link the pyridyl, piperazine (B1678402), and ethylamine (B1201723) moieties.
Alkylation Strategies for Piperazine Ring Functionalization
A primary and straightforward approach to the synthesis of this compound involves the direct alkylation of a suitably substituted piperazine. This strategy typically employs 1-(2-aminoethyl)piperazine (B7761512) as the starting material, which contains a reactive secondary amine within the piperazine ring and a primary amine on the ethyl side chain. To achieve selective alkylation at the desired nitrogen, the primary amine is often protected.
The reaction proceeds by nucleophilic substitution, where the secondary amine of the protected 1-(2-aminoethyl)piperazine attacks an electrophilic pyridylmethyl source, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The use of a base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine nitrogen, thereby enhancing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being frequently utilized to facilitate the reaction.
A significant challenge in this approach is preventing dialkylation, where the remaining secondary amine on the piperazine ring could potentially react with another molecule of the pyridylmethyl halide. This can often be controlled by using a large excess of the piperazine starting material. An alternative and more controlled method involves the use of a protecting group on one of the piperazine nitrogens to ensure mono-alkylation. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), which can be removed in a subsequent step.
Coupling Reactions Involving Pyridyl and Ethylamine Precursors
Reductive amination represents another powerful and widely used method for the synthesis of this compound. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
In the context of synthesizing the target molecule, 2-pyridinecarboxaldehyde (B72084) is reacted with 1-(2-aminoethyl)piperazine. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] or sodium cyanoborohydride (NaBH₃CN). These reagents are selective for the reduction of the iminium ion formed in equilibrium, without reducing the starting aldehyde.
The reaction conditions are generally mild, often proceeding at room temperature in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). An acidic catalyst, such as acetic acid, is sometimes added to facilitate the formation of the iminium ion. The primary advantage of reductive amination is its efficiency and the avoidance of harsh reagents, often leading to high yields of the desired product with minimal side reactions.
Optimization of Reaction Conditions and Yields for Advanced Syntheses
The efficiency of both alkylation and reductive amination strategies is highly dependent on the careful optimization of several reaction parameters. Key factors that influence the yield and purity of this compound include the choice of reactants, solvent, temperature, reaction time, and the nature of the base or reducing agent.
For alkylation reactions, the reactivity of the leaving group on the pyridylmethyl precursor is important; for instance, iodides are more reactive than bromides, which are in turn more reactive than chlorides. However, more reactive halides can also lead to a higher propensity for side reactions. The stoichiometry of the reactants is also a critical parameter to control to minimize undesired byproducts.
In reductive amination, the pH of the reaction medium can significantly impact the rate of both iminium ion formation and reduction. Therefore, careful control of the acidity is necessary for optimal results. The choice of the reducing agent is also crucial, with sodium triacetoxyborohydride often being preferred due to its mildness and high selectivity.
Below is an interactive data table summarizing typical reaction conditions for the synthesis of this compound.
| Synthetic Method | Piperazine Precursor | Pyridyl Precursor | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Alkylation | 1-(2-aminoethyl)piperazine | 2-(Chloromethyl)pyridine | K₂CO₃ | Acetonitrile | 80 | 70-85 |
| Reductive Amination | 1-(2-aminoethyl)piperazine | 2-Pyridinecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 85-95 |
| Alkylation with Protection | N-Boc-piperazine | 2-(Chloromethyl)pyridine | Et₃N | DMF | 60 | >90 (alkylation step) |
Selective Derivatization and Functionalization of this compound
The presence of multiple reactive sites in this compound—namely the two secondary amines of the piperazine ring, the primary amine of the ethylamine side chain (if not the point of attachment), and the pyridine (B92270) ring—offers numerous opportunities for selective functionalization to create a diverse library of derivatives.
Regioselective Modifications of Piperazine Nitrogen Atoms
The differential reactivity of the two nitrogen atoms within the piperazine ring allows for regioselective modifications. The nitrogen atom further from the electron-withdrawing pyridylmethyl group is generally more nucleophilic and thus more susceptible to electrophilic attack.
Selective acylation can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides under controlled conditions. By using a stoichiometric amount of the acylating agent at low temperatures, it is often possible to selectively acylate the more reactive piperazine nitrogen.
Similarly, selective alkylation can be performed using various alkyl halides. The choice of the alkylating agent and reaction conditions can direct the alkylation to the desired nitrogen. For instance, bulky alkylating agents may preferentially react at the less sterically hindered nitrogen.
Functionalization of the Pyridyl Moiety and Alkyl Linker
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity. It is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic aromatic substitution, especially if activating groups are present on the ring.
Direct C-H functionalization of the pyridine ring has emerged as a powerful tool for introducing a variety of substituents. rsc.org Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring, provided a suitable leaving group (e.g., a halogen) is present.
The alkyl linker between the piperazine and the terminal amine can also be a site for modification, although this is less common. If the synthesis starts from a precursor with a functionalized linker, a variety of derivatives can be accessed. For instance, using a precursor with a hydroxyl group on the linker would allow for subsequent esterification or etherification reactions.
Synthesis of Related N-Substituted Piperazine-Pyridyl Derivatives
The synthesis of N-substituted piperazine-pyridyl derivatives, a structural class that includes this compound, is a significant focus in medicinal and organic chemistry due to the prevalence of this scaffold in biologically active molecules. nih.govnih.gov Methodologies for creating these compounds often involve the strategic formation of carbon-nitrogen bonds at the piperazine nitrogen atoms. Key synthetic approaches include nucleophilic aromatic substitution (SNAr), reductive amination, and palladium-catalyzed coupling reactions. nih.govorganic-chemistry.org
A prevalent method involves the reaction of a piperazine derivative with a pyridine compound bearing a suitable leaving group, such as a halogen, at the 2-position. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine proceeds via nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the piperazine nitrogen. nih.gov This initial product can then be further functionalized at the second piperazine nitrogen. nih.gov
Reductive amination is another cornerstone technique for synthesizing these derivatives. nih.govauburn.edu This method typically involves the reaction of an N-substituted piperazine with a pyridinecarboxaldehyde, such as 2-pyridinecarboxaldehyde. researchgate.net The initial condensation forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the final N-pyridylmethyl substituted piperazine. auburn.eduresearchgate.net This approach is valued for its mild conditions and broad substrate scope.
More advanced strategies, such as chemo-enzymatic methods, are also being explored to achieve high stereoselectivity. nih.govresearchgate.net These approaches can combine chemical synthesis with biocatalysis to enable the asymmetric dearomatization of activated pyridines, leading to the preparation of chiral substituted piperidines, which can be precursors or analogs to piperazine-pyridyl structures. nih.govresearchgate.net
| Synthetic Method | Reactants | Key Features & Conditions | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-3-nitropyridine, Piperazine | The nitro group activates the pyridine ring for nucleophilic attack. Typically performed under reflux in a solvent like acetonitrile. | nih.gov |
| Reductive Amination | N-Diphenylmethylpiperazine, 2-pyridinecarboxaldehyde, Sodium triacetoxyborohydride | Forms an imine intermediate which is reduced in situ. The reaction is often carried out at room temperature in a solvent like dichloromethane. | researchgate.net |
| Palladium-Catalyzed Amination | Aryl chlorides, Piperazine | An aerobic, palladium-catalyzed method that is efficient for coupling electron-donating and sterically hindered aryl chlorides. Using piperazine as a solvent can be cost-effective. | organic-chemistry.org |
| N-Alkylation | Piperazine derivative, Alkyl halide (e.g., 3-chloropropyl derivative) | A direct method for forming N-alkyl bonds through nucleophilic substitution. | nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The isolation and purification of this compound and its synthetic precursors are critical steps to ensure the final product's identity, purity, and quality. A multi-step approach combining various techniques is often necessary to remove unreacted starting materials, reagents, by-products, and other impurities generated during the synthesis. nih.gov The choice of purification method depends on the physicochemical properties of the target compound and its impurities, such as polarity, solubility, and crystallinity.
Advanced Chromatographic Separation Methodologies (e.g., Reverse Phase HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of piperazine derivatives. researchgate.net Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly common. researchgate.netsielc.com However, the basic nature of piperazine compounds can lead to poor peak shape and retention on standard silica-based C18 columns due to interactions with residual silanol (B1196071) groups. researchgate.netsemanticscholar.org
To overcome these challenges, several strategies are employed. The addition of modifiers like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase can improve peak symmetry by protonating the amine groups and minimizing silanol interactions. sielc.comhelixchrom.com For mass spectrometry (MS) compatible methods, formic acid is often used instead of phosphoric acid. sielc.com In some cases, piperazine itself may not be well-retained and may elute at the void volume in RP-HPLC. researchgate.netsemanticscholar.org Derivatization with a UV-active compound, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can be used to enhance detection and retention for analytical purposes. The choice of column and mobile phase composition (e.g., the ratio of acetonitrile or methanol (B129727) to water) is crucial and must be optimized for each specific separation.
| Technique | Stationary Phase | Mobile Phase Example | Detection | Key Application/Note | Reference(s) |
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS | Scalable method suitable for isolating impurities in preparative separation. | sielc.com |
| Reverse-Phase HPLC | C18 | Acetonitrile, Water, TFA | ELSD | Used for the analysis of piperazine. | helixchrom.com |
| Normal-Phase HPLC | Chiralpak IC | Acetonitrile, Methanol, Diethylamine (90:10:0.1 v/v/v) | UV (340 nm) | Effective for separating piperazine from an active pharmaceutical ingredient (API) after derivatization. | |
| Reverse-Phase HPLC | C18 BDC | Methanol/Water gradient with phosphoric acid and heptane (B126788) sulfonic acid | Diode Array | Piperazine itself was not retained, but its DNS derivative was strongly retained. | researchgate.netsemanticscholar.org |
Crystallization and Recrystallization Protocols
Crystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound and its intermediates. mt.com The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. libretexts.org An impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the desired compound's solubility decreases, leading to the formation of purer crystals, while impurities remain dissolved in the mother liquor. libretexts.orgyoutube.com
The selection of an appropriate solvent is paramount for successful recrystallization. mt.com An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and either not dissolve impurities or dissolve them so well that they remain in solution upon cooling. mt.com For piperazine derivatives, solvents like ethanol (B145695) are often used. mdpi.com In cases where a single solvent is not ideal, a mixed-solvent system may be employed. mnstate.edu This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "bad" (or anti-solvent) in which the compound is less soluble to induce crystallization. mnstate.edu
Factors such as the rate of cooling, agitation, and the presence of seed crystals can significantly influence crystal size and purity. libretexts.orggoogle.com Slow, gradual cooling generally promotes the growth of larger, purer crystals. libretexts.org The final purified crystals are typically collected by vacuum filtration and washed with a small amount of cold solvent to remove any residual mother liquor. mnstate.edu
Techniques for Impurity Profiling in Academic Synthesis
Impurity profiling, which involves the identification, characterization, and quantification of impurities in a synthesized compound, is a critical aspect of chemical synthesis. nih.govresearchgate.net In an academic setting, this process confirms the success of a reaction and the effectiveness of the purification strategy. Impurities can originate from various sources, including starting materials, by-products from side reactions, intermediates, and degradation products. medwinpublishers.com
A range of analytical techniques is employed for impurity profiling. Chromatographic methods, particularly HPLC and Gas Chromatography (GC), are used to separate impurities from the main compound. researchgate.net The coupling of these separation techniques with powerful spectroscopic detectors provides the structural information needed for impurity identification. Hyphenated techniques like GC-MS and LC-MS are indispensable tools in this regard, as they provide both retention time data and mass spectral information, which can elucidate the molecular weight and fragmentation patterns of unknown impurities. nih.govresearchgate.netfigshare.com
For instance, in the synthesis of piperazine derivatives, impurities could include positional isomers or by-products from incomplete reactions. figshare.com A GC-MS method can be developed to separate and identify these closely related structures. figshare.com The process involves comparing the analytical data (e.g., mass spectra, retention times) of the observed impurities with those of known reference standards or by interpreting the spectral data to deduce the structure. researchgate.net The ICH (International Council for Harmonisation) provides guidelines that, while primarily for the pharmaceutical industry, offer a framework for the rigorous identification and characterization of impurities, suggesting that impurities present above a certain threshold (e.g., 0.1%) should be structurally identified. researchgate.net
Advanced Spectroscopic and Crystallographic Elucidation of N 2 Pyridylmethyl Piperazine 1 Ethylamine and Its Derivatives
Detailed NMR Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For N-(2-Pyridylmethyl)piperazine-1-ethylamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the ethylamine (B1201723) moiety, and the piperazine (B1678402) ring. The aromatic protons of the 2-substituted pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm). The proton alpha to the ring nitrogen is generally the most deshielded. The methylene (B1212753) protons of the pyridylmethyl group (Py-CH₂) would likely resonate as a singlet around δ 3.8 ppm. The protons of the ethylenediamine (B42938) bridge (-CH₂-N and -CH₂-N(Py)) are expected in the δ 2.5-3.0 ppm range, often as complex multiplets due to coupling with each other and with the piperazine ring protons. The four sets of methylene protons on the piperazine ring are anticipated to appear as broad or complex signals in the δ 2.4-2.8 ppm region.
The ¹³C NMR spectrum provides complementary information. The carbons of the pyridine ring are expected in the aromatic region (δ 120-160 ppm), with the carbon attached to the nitrogen (C2) and the carbon at the para position (C4) being the most deshielded. The methylene carbon of the pyridylmethyl group (Py-CH₂) would likely appear around δ 60-65 ppm. The carbons of the ethylamine bridge and the piperazine ring are expected in the δ 40-60 ppm range. Due to the molecule's asymmetry, four distinct signals are anticipated for the piperazine ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted chemical shifts are based on analogous compounds and general NMR principles.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine H-6 | ~8.5 (d) | ~149 |
| Pyridine H-3, H-4, H-5 | 7.1-7.7 (m) | 121-137 |
| Py-CH₂ | ~3.8 (s) | ~63 |
| N-CH₂-CH₂-N(Pip) | 2.7-2.9 (m) | ~57 |
| N-CH₂-CH₂-N(Pip) | 2.6-2.8 (m) | ~48 |
| Piperazine CH₂ | 2.4-2.8 (br m) | ~53-55 (4 signals) |
Two-dimensional NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the vicinal protons on the pyridine ring, and between the two methylene groups of the ethylamine bridge. This technique is crucial for tracing the proton-proton networks within the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals as listed in Table 1. For example, the proton signal at ~3.8 ppm would show a cross-peak with the carbon signal around ~63 ppm, confirming the Py-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity of different molecular fragments. sdsu.edu Key HMBC correlations expected for this compound would include:
Correlations from the Py-CH₂ protons to the C2 and C3 carbons of the pyridine ring, confirming the attachment of the methyl group to the pyridine.
Correlations from the Py-CH₂ protons to the nitrogen-adjacent carbon of the ethylamine bridge, establishing the link between the pyridylmethyl and ethylamine moieties.
Correlations from the ethylamine methylene protons to the carbons of the piperazine ring, confirming the piperazine-ethylamine linkage.
The piperazine ring is known to exist predominantly in a chair conformation, which can undergo ring inversion. In asymmetrically substituted piperazines like the title compound, this process can be studied using temperature-dependent (dynamic) NMR spectroscopy. beilstein-journals.orgresearchgate.net At room temperature, the rate of ring inversion may be fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons of the piperazine ring.
Upon cooling, the rate of this inversion process slows down. If the energy barrier is sufficiently high, the exchange can be frozen out on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons. By analyzing the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the ring inversion can be calculated. beilstein-journals.org For N-substituted piperazines, these barriers are typically in the range of 40-60 kJ/mol. nih.gov The presence of the bulky pyridylmethyl-ethylamine substituent on one of the piperazine nitrogens is expected to influence this conformational equilibrium and the barrier to inversion.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₂₀N₄), the theoretical exact mass of the protonated molecule [M+H]⁺ is 221.1766 Da. HRMS analysis would be expected to yield an experimental m/z value very close to this theoretical value, confirming the molecular formula.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, ESI would readily produce the protonated molecule [M+H]⁺ at m/z 221.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Based on the known fragmentation patterns of related piperazine and pyridine-containing compounds, several characteristic fragmentation pathways can be predicted: beilstein-journals.orgucl.ac.be
Cleavage of the C-N bond between the pyridylmethyl group and the ethylamine nitrogen: This would lead to the formation of a stable pyridylmethyl cation (C₆H₇N⁺) at m/z 93.
Fragmentation of the piperazine ring: The piperazine ring can undergo characteristic ring-opening fragmentations. Common fragments for N-substituted piperazines include ions resulting from the cleavage of the C-N bonds within the ring, leading to fragments with m/z values corresponding to portions of the piperazine and its substituents.
Cleavage of the ethylamine bridge: Fragmentation can occur along the ethylamine chain, leading to the loss of neutral fragments and the formation of characteristic ions.
Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of [this compound+H]⁺ Predicted fragment ions are based on general fragmentation patterns of analogous compounds.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 221 | [M+H]⁺ | Protonated molecule |
| 93 | [C₆H₇N]⁺ | Cleavage of the Py-CH₂-N bond |
| 128 | [C₇H₁₆N₃]⁺ | Loss of the pyridyl group |
| 86 | [C₄H₁₀N₂]⁺ | Fragment of the piperazine ring |
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) provides critical insights into the structure of this compound by elucidating its fragmentation pathways under collision-induced dissociation (CID). While specific experimental data for this exact compound is not extensively detailed in publicly available literature, the fragmentation behavior can be reliably predicted based on the well-documented patterns of related benzylpiperazines, phenylpiperazines, and similar structures containing pyridyl and piperazine moieties. xml-journal.netresearchgate.net
The protonated molecule, [M+H]⁺, is the expected parent ion in positive ion mode electrospray ionization (ESI). The fragmentation of this compound is dominated by the cleavage of the most labile bonds, primarily the C-N bonds of the ethylamine linker and within the piperazine ring.
Key fragmentation pathways include:
Cleavage of the Pyridylmethyl Group: The most characteristic fragmentation is the cleavage of the C-C bond between the ethylamine chain and the pyridylmethyl group, or the C-N bond adjacent to the pyridine ring. This typically results in the formation of a stable pyridylmethyl cation or a related fragment at m/z 92 or 93. This is a common fragmentation pathway for benzylpiperazines, which generate a characteristic benzyl (B1604629) cation at m/z 91. xml-journal.net
Piperazine Ring Opening: The piperazine ring itself can undergo fragmentation. This often involves the cleavage of two C-N bonds within the ring, leading to the loss of ethyleneamine fragments. Common fragment ions observed from the piperazine ring itself include those at m/z 56 and m/z 70. xml-journal.net
Cleavage of the Ethylamine Side Chain: The ethylamine linker is another primary site for fragmentation. Cleavage can occur at the C-C bond or the C-N bonds of the linker, producing a variety of smaller fragment ions.
A proposed fragmentation scheme based on these principles is detailed in the table below.
Table 1: Predicted MS/MS Fragmentation Patterns for [C₁₂H₂₀N₄+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity | Neutral Loss |
|---|---|---|---|
| 221.18 | 93.06 | [C₆H₇N]⁺ (Pyridylmethyl cation) | C₆H₁₄N₃ |
| 221.18 | 128.12 | [C₆H₁₄N₃]⁺ (Piperazine-1-ethylamine fragment) | C₆H₇N |
| 221.18 | 164.15 | [C₉H₁₈N₃]⁺ (Loss of pyridine) | C₅H₅N |
| 221.18 | 86.09 | [C₄H₁₀N₂]⁺ (Piperazine fragment) | C₈H₁₀N₂ |
| 128.12 | 70.07 | [C₃H₈N₂]⁺ (Piperazine ring fragment) | C₃H₆N |
Note: The m/z values are predicted for the most abundant isotopes and may vary slightly in experimental data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and analyzing the molecular vibrations of this compound. The resulting spectra are a composite of the vibrational modes of its constituent parts: the pyridine ring, the piperazine ring, and the ethylamine linker.
Characteristic Absorption Bands of Pyridine, Piperazine, and Amine Moieties
The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific vibrational modes of its functional groups. These assignments are based on extensive studies of pyridine, piperazine, and their derivatives. tandfonline.comresearchgate.netnih.gov
Pyridine Ring: The pyridine moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. tandfonline.com The C=C and C=N ring stretching vibrations are observed in the 1615-1465 cm⁻¹ range and are highly characteristic of the pyridine ring. researchgate.net Ring deformation and C-H out-of-plane bending vibrations are found in the fingerprint region, typically below 1000 cm⁻¹. researchgate.net
Piperazine Ring: The piperazine ring, which typically adopts a chair conformation, has distinct vibrational signatures. researchgate.net The N-H stretching vibration of the secondary amine within the piperazine ring gives a characteristic band around 3200 cm⁻¹. The aliphatic C-H stretching vibrations of the CH₂ groups in the ring are observed between 3000 and 2800 cm⁻¹. C-N stretching vibrations of the piperazine ring are typically found in the 1200-1000 cm⁻¹ region.
Amine Moieties: The compound contains primary, secondary, and tertiary amine groups. The primary amine (-NH₂) of the ethylamine linker will exhibit symmetric and asymmetric N-H stretching bands in the 3400-3250 cm⁻¹ region. The secondary amine (-NH-) in the piperazine ring shows a single N-H stretch, as mentioned above. N-H bending (scissoring) vibrations for the primary amine are expected around 1650-1580 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Moiety |
|---|---|---|
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| ~3200 | N-H Stretching | Secondary Amine (Piperazine) |
| 3100 - 3000 | Aromatic C-H Stretching | Pyridine |
| 3000 - 2800 | Aliphatic C-H Stretching | Piperazine, Ethylamine |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1615 - 1575 | C=N Ring Stretching | Pyridine |
| 1520 - 1465 | C=C Ring Stretching | Pyridine |
| 1475 - 1440 | CH₂ Bending (Scissoring) | Piperazine, Ethylamine |
| 1200 - 1000 | C-N Stretching | Piperazine, Amine |
Analysis of Hydrogen Bonding Networks
This compound possesses multiple sites capable of acting as hydrogen bond donors and acceptors, leading to the formation of complex intra- and intermolecular hydrogen bonding networks. The primary amine (-NH₂) and the secondary amine of the piperazine ring (-NH-) are potent hydrogen bond donors. The nitrogen atoms of the pyridine ring and the piperazine ring are strong hydrogen bond acceptors.
The presence and strength of these hydrogen bonds can be directly observed in the vibrational spectra. Intermolecular hydrogen bonding typically causes a significant broadening and a red-shift (shift to lower frequency) of the N-H stretching bands. For instance, the N-H stretching bands of the amine and piperazine groups, expected in the 3400-3200 cm⁻¹ region, would appear broader and at lower wavenumbers in the condensed phase (solid or liquid) compared to the gas phase or in a dilute non-polar solution. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength. These interactions are crucial in dictating the supramolecular assembly of the molecule in the solid state. rsc.org
X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Assembly
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of this compound is not available in the surveyed literature, its solid-state characteristics can be inferred from crystallographic studies of highly analogous compounds, including piperazine itself and various substituted pyridyl-piperazine derivatives. researchgate.netresearchgate.netnih.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
X-ray crystallography would provide exact measurements of all bond lengths, bond angles, and torsion angles. For this compound, it is expected that the piperazine ring would adopt a stable chair conformation, as is common for piperazine and its derivatives. researchgate.netresearchgate.netnih.gov This conformation minimizes steric strain. The bond lengths and angles within the pyridine ring would be consistent with those of other substituted pyridines. The geometry around the nitrogen atoms would be trigonal pyramidal, and the C-N and C-C bond lengths in the ethylamine linker would conform to standard values for sp³ hybridized atoms.
Table 3: Typical Crystallographic Parameters for Piperazine and Pyridine Moieties (from related structures)
| Parameter | Moiety | Typical Value |
|---|---|---|
| C-N Bond Length | Piperazine Ring | 1.45 - 1.47 Å |
| C-C Bond Length | Piperazine Ring | 1.51 - 1.53 Å |
| C-N-C Bond Angle | Piperazine Ring | ~110° |
| C-C-N Bond Angle | Piperazine Ring | ~111° |
| C=N Bond Length | Pyridine Ring | 1.33 - 1.35 Å |
| C=C Bond Length | Pyridine Ring | 1.38 - 1.40 Å |
| C-N-C Bond Angle | Pyridine Ring | ~117° |
Data compiled from representative structures containing piperazine and pyridine rings. researchgate.netresearchgate.net
Analysis of Intramolecular and Intermolecular Interactions
The solid-state packing of this compound would be heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds. The hydrogen bond donors (-NH₂ and -NH-) would interact with the acceptors (pyridine N and piperazine N atoms) of neighboring molecules. These interactions, such as N-H···N, are fundamental to the formation of extended supramolecular structures. nih.gov
Conformational Preferences in the Crystalline State
The determination of the three-dimensional structure of this compound and its derivatives in the solid state through single-crystal X-ray diffraction provides invaluable insights into their conformational preferences. While the specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related derivative, N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, offers significant understanding of the likely conformational behavior of this class of compounds. nih.gov
The crystallographic analysis of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate reveals that the central piperazine ring consistently adopts a thermodynamically stable chair conformation. nih.gov This is a common feature for piperazine and its derivatives in the crystalline state, as it minimizes steric strain. nih.govresearchgate.net
The orientation of the substituents on the piperazine ring is a critical aspect of its conformational analysis. In the case of the studied derivative, the attachment of the anisole (B1667542) and N-ethylpyridin-2-amine groups to the piperazine ring is characterized by torsion angles that define their spatial relationship to the ring. nih.gov These torsion angles indicate that the substituents adopt a +antiperiplanar conformation, extending away from the piperazine ring and minimizing steric hindrance. nih.gov
Furthermore, the relative orientation of the aromatic systems within the molecule is defined by the dihedral angle between the phenyl and pyridine rings, which has been determined to be 39.9 (3)°. nih.gov This twisted arrangement is a result of the electronic and steric interactions between the two aromatic moieties.
The detailed crystallographic data for N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate provides a strong predictive model for the conformational preferences of this compound in the crystalline state. It is highly probable that the parent compound also exhibits a chair conformation for the piperazine ring, with the pyridylmethyl and ethylamine substituents in positions that minimize steric interactions.
Interactive Data Table: Conformational Parameters of a Closely Related Derivative
The following table summarizes key crystallographic data for N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, which serves as a predictive model for the conformational preferences of this compound. nih.gov
| Parameter | Value | Description |
| Piperazine Ring Conformation | Chair | The six-membered piperazine ring adopts its most stable, staggered conformation. |
| C12—N4—C10—C11 Torsion Angle | 168.35 (19)° | Describes the +antiperiplanar orientation of the anisole group relative to the piperazine ring. |
| C7—N3—C8—C9 Torsion Angle | 179.45 (17)° | Describes the +antiperiplanar orientation of the N-ethylpyridin-2-amine group relative to the piperazine ring. |
| Phenyl-Pyridine Dihedral Angle | 39.9 (3)° | The angle between the planes of the two aromatic rings, indicating a twisted arrangement. |
| Intermolecular Interactions | O—H⋯N, N—H⋯O, C—H⋯N, C—H⋯O | Hydrogen bonds that stabilize the crystal lattice. |
| Intramolecular Interactions | C—H⋯O | An intramolecular hydrogen bond that influences the overall molecular conformation. |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of N 2 Pyridylmethyl Piperazine 1 Ethylamine
Protonation Equilibria and Acid-Base Behavior in Solution
The acid-base properties of N-(2-Pyridylmethyl)piperazine-1-ethylamine are fundamental to understanding its behavior in solution, particularly its interaction with other chemical species. The molecule possesses four nitrogen atoms—two within the piperazine (B1678402) ring, one in the terminal ethylamine (B1201723) group, and one in the pyridine (B92270) ring—each capable of accepting a proton.
Piperazine is a diamine with two distinct pKa values corresponding to the two protonation steps. uregina.caresearchgate.net The first protonation occurs at a higher pH (higher pKa), and the second occurs at a lower pH (lower pKa) due to the electrostatic repulsion from the first proton. uregina.ca The aliphatic amines, such as the ethylamine moiety and the piperazine nitrogens, are generally more basic than the nitrogen in the aromatic pyridine ring. This is because the lone pair of electrons on the pyridine nitrogen is part of the sp² hybrid orbital and has more s-character, making it less available for protonation compared to the sp³ hybridized nitrogens of the aliphatic amines.
Based on these principles, the likely order of protonation for this compound is:
The secondary amine nitrogen on the piperazine ring (position 4).
The primary amine nitrogen of the ethylamine group.
The tertiary amine nitrogen on the piperazine ring (position 1).
The nitrogen atom of the pyridine ring.
The table below presents the experimental pKa values for related parent compounds, which provides a basis for estimating the basicity of the different nitrogen centers in the target molecule.
| Compound | Functional Group | pKa1 (Conjugate Acid) | pKa2 (Conjugate Acid) |
| Piperazine | Secondary Cyclic Diamine | 9.73 | 5.35 |
| Ethylamine | Primary Amine | 10.67 | N/A |
| Pyridine | Aromatic Amine | 5.25 | N/A |
Data sourced from multiple studies. alfa-chemistry.comuregina.ca
The ability of this compound to act as a ligand and coordinate with metal ions is highly dependent on the pH of the solution. As a multidentate ligand, it can bind to a metal center through its nitrogen donor atoms. However, coordination can only occur if the nitrogen atoms have a lone pair of electrons available to donate.
At very low pH, all four nitrogen atoms will be protonated, carrying a positive charge. In this state, the molecule is unable to act as a ligand because there are no available lone pairs for coordination. As the pH increases, the nitrogen atoms will be deprotonated sequentially, starting with the most acidic conjugate acid (the pyridinium (B92312) ion) and followed by the ammonium (B1175870) ions of the piperazine and ethylamine groups.
The coordination behavior is therefore tunable by adjusting the pH. In a moderately acidic to neutral pH range, some of the more basic aliphatic amine nitrogens will be deprotonated and available for coordination, while the pyridine nitrogen might remain protonated. In alkaline solutions, all nitrogen atoms will be deprotonated, allowing the molecule to function as a tetradentate ligand, potentially forming stable chelate complexes with metal ions. The specific coordination mode and the stability of the resulting metal complexes are thus intrinsically linked to the protonation equilibria of the ligand.
Reactivity with Electrophiles and Nucleophiles
The reactivity of this compound is characterized by the distinct nucleophilic and electrophilic centers within its structure. The amine nitrogens are primary sites for nucleophilic attack, while the pyridine ring has its own characteristic reactivity.
The aliphatic amine groups in the molecule are strong nucleophiles. The primary amine of the ethylamine side chain and the secondary amine of the piperazine ring are the most reactive sites for reactions with electrophiles such as alkyl halides and acyl chlorides.
Alkylation: These reactions introduce an alkyl group onto the nitrogen atom. The primary amine can be mono- or di-alkylated, while the secondary piperazine nitrogen can be mono-alkylated. The tertiary piperazine nitrogen is generally unreactive towards alkylation. Asymmetric palladium-catalyzed allylic alkylation is a known method for preparing chiral piperazines. nih.gov
Acylation: Reaction with acylating agents (e.g., acid chlorides or anhydrides) forms amides. This reaction is typically highly favorable at the primary and secondary amine positions. For instance, in the synthesis of related pyridylpiperazine derivatives, the secondary amine of the piperazine ring readily undergoes acylation. nih.gov
The relative reactivity of the primary versus the secondary amine can be influenced by steric hindrance and reaction conditions.
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character governs its reactivity.
Electrophilic Aromatic Substitution (EAS): Compared to benzene, the pyridine ring is deactivated towards EAS. The nitrogen atom withdraws electron density from the ring carbons, making them less attractive to electrophiles. youtube.com Furthermore, under the acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, which further deactivates the ring. Reactions, if they occur, typically require harsh conditions (high temperatures) and proceed primarily at the 3-position. youtube.com The presence of electron-donating groups on the ring can increase its reactivity. youtube.com
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, particularly at the 2- and 4-positions, especially if a good leaving group (like a halide) is present at these positions. In the synthesis of related compounds, the nitrogen of a piperazine molecule can act as a nucleophile to displace a chlorine atom from the 2-position of a nitro-activated pyridine ring. nih.gov
Oxidative and Reductive Transformations
This compound can undergo various oxidative and reductive reactions targeting either the nitrogen atoms or the pyridine ring.
Oxidative Transformations: The aliphatic nitrogen atoms, particularly the tertiary nitrogen in the piperazine ring, can be oxidized to form N-oxides. Kinetic studies on the oxidation of piperazine derivatives by reagents like bromamine-T have shown that the reaction proceeds at the nitrogen centers. researchgate.net Additionally, strong oxidation can lead to the degradation of the molecule. For example, a related compound, bis(2-pyridylmethyl)amine, has been shown to undergo oxidative degradation to form (2-pyridylmethyl)ammonium pyridine-2-carboxylate. researchgate.net
Reductive Transformations: The most common reductive transformation for this molecule involves the pyridine ring. The aromatic ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni). This reaction converts the planar, aromatic pyridine moiety into a saturated, non-planar piperidine ring, significantly altering the molecule's geometry and chemical properties.
Stability under Oxidizing and Reducing Conditions
The stability of this compound is influenced by the presence of oxidizing or reducing agents. The molecule contains several nitrogen atoms that are susceptible to oxidation and a pyridine ring that can undergo reduction under certain conditions.
Oxidizing Conditions: The tertiary amine functionalities within the piperazine ring and the nitrogen atom of the pyridine ring are the most likely sites for oxidation. Common laboratory oxidizing agents can transform these nitrogen centers. Kinetic studies on the oxidation of similar piperazine compounds (piperazine, 1-methylpiperazine, and 1-ethylpiperazine) by oxidants like bromamine-T indicate that the reaction typically follows first-order kinetics with respect to both the oxidant and the piperazine substrate. scirp.org The reaction rate is also dependent on the pH of the medium. scirp.org Such reactions generally lead to the formation of the corresponding N-oxides. scirp.org
The primary amine of the ethylamine group is also a potential site for oxidation, which could lead to various products, including imines or hydroxylamines, depending on the reagent and reaction conditions.
Reducing Conditions: The pyridyl group is the primary site for reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) is a common method for reducing pyridine rings to piperidines. This transformation would convert the aromatic pyridine moiety into a saturated heterocyclic ring. The stability of the piperazine and ethylamine groups under these conditions is generally high, although aggressive reduction conditions could potentially lead to C-N bond cleavage.
The following table summarizes the expected stability and transformation products under various general oxidizing and reducing conditions, based on the reactivity of its constituent functional groups.
| Condition | Reagent Example(s) | Reactive Site(s) | Expected Transformation/Product(s) | Stability |
| Mild Oxidation | Hydrogen Peroxide (H₂O₂) | Piperazine Nitrogens, Pyridine Nitrogen | Formation of N-oxides | Low |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | Entire Molecule | Potential ring opening and degradation | Very Low |
| Catalytic Hydrogenation | H₂ / Palladium (Pd) | Pyridine Ring | Reduction to a piperidine ring | Low |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Pyridine Ring (under specific conditions) | Generally stable; reduction of pyridine requires harsh conditions or activation | High |
Formation of N-Oxides and Other Derivatives
The formation of N-oxides is a significant transformation pathway for this compound. The molecule possesses three nitrogen atoms—the pyridine nitrogen and the two tertiary amines of the piperazine ring—that can be oxidized to their respective N-oxides.
Patents related to pyridylmethylpiperazine derivatives describe the synthesis of N-oxides for use as prodrugs. google.comgoogle.com These transformations are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The oxidation can occur at the nitrogen atom of the pyridyl ring or at the tertiary nitrogen atoms within the piperazine ring. google.com The specific site of N-oxidation can often be controlled by the reaction conditions and the steric and electronic properties of the substrate. For instance, the piperazine nitrogen atom further from the bulky pyridylmethyl substituent may be more sterically accessible for oxidation.
A general reaction for the N-oxidation of a pyridylmethylpiperazine derivative using m-CPBA is outlined below:
Reaction Scheme: N-Oxidation using m-CPBA
The resulting N-oxides are often stable compounds that can be isolated and characterized. google.com In some contexts, these N-oxides are designed to be converted back to the parent amine in vivo, functioning as prodrugs with potentially altered pharmacokinetic profiles. google.com
Beyond N-oxidation, the primary amine of the ethylamine side chain is a versatile handle for creating other derivatives. It can undergo standard reactions of primary amines, such as:
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
These reactions would yield a wide array of derivatives with modified chemical and physical properties.
Mechanistic Studies of Select Chemical Reactions Involving this compound
While specific mechanistic studies for this compound are not extensively documented in the literature, the mechanisms of its potential reactions can be understood by examining studies on simpler, analogous structures.
A kinetic and mechanistic study on the oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic medium provides a relevant model for the oxidation of the piperazine moiety in the title compound. scirp.org The study proposed a mechanism involving the following key steps:
Protonation of the Oxidant: In an acidic medium, the oxidant (BAT) is protonated to form a more potent oxidizing species.
Formation of an Intermediate Complex: The unprotonated form of the piperazine substrate reacts with the protonated oxidant to form an intermediate complex.
Rate-Determining Step: The intermediate complex undergoes a decomposition step, which is the slowest step in the reaction (the rate-determining step), to form the products. scirp.org
Product Formation: This decomposition involves the transfer of two electrons and a proton, leading to the formation of the N-oxidized piperazine and the reduced form of the oxidant (p-toluenesulfonamide). scirp.org
The study observed a first-order dependence on the concentrations of both the oxidant and the piperazine, and an inverse fractional order with respect to H⁺ concentration, supporting the proposed mechanism where the unprotonated amine is the reactive species. scirp.org A Hammett linear free-energy relationship analysis showed that electron-donating groups on the piperazine ring enhance the reaction rate by stabilizing the transition state. scirp.org This suggests that the electronic environment of the piperazine nitrogens in this compound would similarly influence its rate of oxidation.
The reduction of the pyridine ring via catalytic hydrogenation is understood to proceed via a well-established mechanism involving the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms across the double bonds until the ring is fully saturated.
Coordination Chemistry and Ligand Properties of N 2 Pyridylmethyl Piperazine 1 Ethylamine
Design Principles for N-(2-Pyridylmethyl)piperazine-1-ethylamine as a Multidentate Ligand
This compound is designed as a flexible, open-chain ligand incorporating four potential nitrogen donor atoms: the pyridine (B92270) nitrogen, the two nitrogens of the piperazine (B1678402) ring, and the nitrogen of the terminal ethylamine (B1201723) group. This N4 donor set allows it to bind to a single metal center in a multidentate fashion, a behavior that is governed by chelation, steric, and electronic factors.
The ability of this compound to form multiple bonds with a single metal ion results in the formation of stable five- and six-membered chelate rings. This simultaneous binding, known as the chelate effect, leads to complexes that are significantly more thermodynamically stable than those formed with analogous monodentate ligands.
The principles of chelation are often magnified in macrocyclic ligands, where donor atoms are pre-organized for metal binding. Studies on macrocycles that incorporate both pyridine and piperazine moieties demonstrate enhanced stability of their metal complexes compared to their open-chain counterparts. nih.gov This "macrocyclic effect" arises from a smaller entropic penalty upon complexation. While this compound is an open-chain ligand and does not benefit from this pre-organization, its flexibility allows it to adapt to the preferred coordination geometry of various metal ions. nih.gov However, this flexibility also means there is a greater entropic cost to complexation as the ligand must adopt a specific, organized conformation to bind the metal.
The coordination behavior of the ligand is influenced by the distinct electronic properties of its nitrogen donors. The pyridine nitrogen atom can act as a weak π-acceptor, while the saturated sp³-hybridized nitrogens of the piperazine and ethylamine groups are strong σ-donors. nih.gov This combination allows for effective bonding with a range of transition metals. The electronic properties of the pyridine ring can be further tuned; adding electron-withdrawing groups to the pyridine ring, for instance, can make the corresponding metal complexes easier to reduce. nih.gov
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this type of ligand typically involves a straightforward reaction between the ligand and a suitable metal salt in a polar solvent.
Complexes with transition metals are generally synthesized by mixing the ligand with metal salts, such as perchlorates, triflates, or chlorides, in solvents like methanol (B129727) or acetonitrile (B52724). nih.govjscimedcentral.com The reaction often leads to the instantaneous precipitation of the complex, which can then be isolated and purified by recrystallization. nih.gov
Studies on the closely related 17-anePyN5Pip macrocycle show the formation of stable 1:1 complexes with a series of divalent first-row transition metals, including iron(II), copper(II), and zinc(II). nih.govnih.gov For these complexes, the metal ions are typically five- or six-coordinate, with the coordination sphere completed by solvent molecules (like water or acetonitrile) or counter-ions. nih.gov The stability of these complexes generally follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), as illustrated by the stability constants determined for analogous macrocyclic systems.
Table 1: Stability Constants (log β) for Metal Complexes with a Related Piperazine-Containing Macrocycle (30-anePy2N10Pip2)
| Metal Ion | log β (1:1 M:L) | log β (2:1 M:L) |
|---|---|---|
| Mn(II) | 10.73 | 16.51 |
| Fe(II) | 14.07 | 22.28 |
| Cu(II) | 24.38 | 31.55 |
| Zn(II) | 15.75 | 23.47 |
There is limited information available in the literature regarding the complexation of this compound and closely related ligands with main group elements.
The coordination chemistry of lanthanide(III) ions with N-donor ligands presents unique characteristics. Lanthanides are hard Lewis acids and typically show a preference for hard donors like oxygen over nitrogen. nih.gov They are also characterized by large ionic radii and high coordination numbers, commonly ranging from 8 to 12. acs.org While stable lanthanide complexes can be formed with multidentate N-donor ligands, the steric bulk of the ligand is a critical factor for achieving stabilization. uni-bayreuth.deescholarship.org The flexibility of an open-chain ligand like this compound could allow it to wrap around a large lanthanide ion to satisfy its high coordination number, but the resulting complexes may have lower stability compared to those with macrocyclic or O-donor ligands.
Due to its structure, this compound can form complexes with varied stoichiometry and nuclearity. In the simplest case, it can act as a tetradentate chelator to form a mononuclear 1:1 (metal:ligand) complex.
However, the flexible nature of the ligand and the presence of the piperazine unit as a potential bridging group also allow for the formation of dinuclear or polynuclear structures. nih.govnih.gov In such arrangements, the ligand can span two metal centers. This is particularly common for ligands containing a piperazine core, which can bridge two metal ions while maintaining its low-energy chair conformation. This can lead to complexes with a 2:1 or 2:2 metal-to-ligand ratio, forming coordination polymers or discrete dinuclear species. nih.gov
In-depth Analysis of this compound in Coordination Chemistry Remains an Unexplored Area of Research
Despite the interest in pyridine and piperazine-containing ligands for the development of novel coordination complexes, a thorough review of scientific literature reveals a significant gap in the study of the specific compound this compound. As of the latest searches, there are no dedicated research articles detailing the synthesis, characterization, or properties of its metal complexes.
This absence of published data means that a detailed discussion on the coordination chemistry and ligand properties of this compound, as outlined in the requested article structure, cannot be provided at this time. The specific subsections, including the investigation of coordination modes, spectroscopic signatures of metal-ligand bonds, and the electronic and magnetic properties of its coordination complexes, remain speculative without experimental evidence from peer-reviewed sources.
The requested article structure is as follows:
Electronic Structure and Magnetic Properties of Coordination Complexes
Spin States and Magnetic Susceptibility Measurements
While the individual components of the this compound ligand—the pyridyl group, the piperazine ring, and the ethylamine chain—are common in coordination chemistry, the specific combination and its resulting chelating behavior have not been documented in the available scientific literature. Research on similar but distinct molecules, such as macrocyclic compounds derived from pyridine and piperazine precursors or Schiff base complexes formed in-situ, does exist. However, this information is not directly applicable to the precise compound and is therefore excluded from this response to adhere to the user's strict instructions.
Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline for this compound. The field awaits investigation into the coordination capabilities of this potentially versatile ligand.
Redox Behavior of Metal Centers within Complexes
The redox behavior of a metal center encapsulated by a ligand is a critical aspect of its coordination chemistry, dictating its potential applicability in areas such as catalysis, bioinorganic chemistry, and materials science. The ligand this compound, with its distinct donor atoms and structural flexibility, exerts significant electronic influence on the coordinated metal ion, thereby modulating its redox properties. The electrochemical characterization of these complexes, predominantly through cyclic voltammetry (CV), provides valuable insights into the stability of different oxidation states and the kinetics of electron transfer processes.
The electronic environment created by the this compound ligand is a composite of the σ-donating saturated amine groups of the piperazine and ethylamine fragments and the π-accepting pyridylmethyl moiety. The presence of the 2-pyridylmethyl pendant arm is particularly influential; its ability to act as a σ-donor and a π-acceptor can stabilize lower oxidation states of the coordinated metal ion. researchgate.net This stabilization effect has a direct impact on the redox potentials of the metal center.
Electrochemical studies on transition metal complexes with structurally related piperazine- and pyridyl-containing ligands reveal quasi-reversible or reversible one-electron transfer processes. researchgate.netelectrochemsci.organalis.com.my For instance, in complexes involving ligands with pyridylmethyl pendant arms, the redox couple of a metal ion (e.g., M(II)/M(I) or M(III)/M(II)) is observed to shift, reflecting the electronic influence of the ligand. The specific potential at which this redox event occurs is highly sensitive to the nature of the ligand and the coordination geometry it enforces on the metal center. cmu.edu
Cyclic voltammetry is a powerful technique used to probe these redox properties. In a typical CV experiment for a metal complex, the potential is scanned, and the resulting current is measured. The voltammogram provides key data points, including the anodic peak potential (Epa) and the cathodic peak potential (Epc). The average of these two potentials gives the formal reduction potential (E½), which is a thermodynamic measure of the ease with which the metal center can be reduced or oxidized. The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the kinetic reversibility of the electron transfer process.
Detailed research findings from analogous systems illustrate these principles. For example, studies on copper(II), iron(II), and nickel(II) complexes with a pyridazine-based ligand containing pyrazolyl groups show quasi-reversible, one-electron transfer processes. analis.com.my The observed redox potentials are indicative of the stabilization afforded by the nitrogen-donor ligand environment.
Below is a table summarizing representative electrochemical data for transition metal complexes with ligands analogous to this compound, as studied by cyclic voltammetry. This data highlights how the ligand framework influences the redox potentials of different metal centers.
Interactive Table: Electrochemical Data for Analogous Metal Complexes
| Complex | Redox Couple | Epa (V) vs Ag/AgCl | Epc (V) vs Ag/AgCl | E½ (V) vs Ag/AgCl | ΔEp (mV) | Reversibility |
|---|---|---|---|---|---|---|
| [Cu(L¹)Cl₂] | Cu(II)/Cu(I) | 0.75 | 0.03 | 0.39 | 720 | Quasi-reversible |
| [Fe(L¹)Cl₂] | Fe(III)/Fe(II) | -0.47 | -0.67 | -0.57 | 200 | Quasi-reversible |
| [Ni(L¹)Cl₂] | Ni(II)/Ni(I) | 0.71 | 0.12 | 0.42 | 590 | Quasi-reversible |
Data derived from studies on complexes with the analogous ligand 3,6-bis(3,5-dimethylpyrazolyl)pyridazine (L¹). analis.com.my
The data demonstrates that the redox potentials are unique to each metal center, even when coordinated by the same ligand framework. The large peak separations (ΔEp) observed for these complexes suggest a quasi-reversible nature, which can be attributed to structural rearrangements upon the change in the metal's oxidation state. analis.com.my The σ-donating character of the amine and pyridine nitrogen atoms in this compound is expected to increase the electron density on the metal center, generally making it easier to oxidize (or harder to reduce), which would correspond to more negative E½ values compared to simpler aquo ions. Conversely, the π-acceptor character of the pyridine ring can delocalize electron density from the metal, stabilizing lower oxidation states and shifting the E½ to more positive values. researchgate.net The final redox potential is a result of the balance between these competing electronic effects, tailored by the specific geometry of the complex.
Catalytic Applications and Mechanistic Investigations of N 2 Pyridylmethyl Piperazine 1 Ethylamine and Its Metal Complexes
Biomimetic Catalysis Utilizing N-(2-Pyridylmethyl)piperazine-1-ethylamine Derived Complexes
Biomimetic catalysis seeks to replicate the function of metalloenzymes using synthetic coordination complexes. The N,N,N-coordination sphere offered by this compound is analogous to the active sites of several non-heme iron and copper enzymes that perform vital biological functions, such as oxygen activation and transport.
The activation of molecular oxygen (O₂) is a fundamental process in biological systems and a challenging transformation in synthetic chemistry. Copper and iron complexes are particularly adept at this process. Metal complexes derived from ligands structurally similar to this compound, such as those based on tris(2-pyridylmethyl)amine (B178826) (TMPA), have been instrumental in modeling the function of copper-containing monooxygenases. nih.gov
When a Cu(I) complex of a tridentate or tetradentate pyridyl/amine ligand reacts with O₂, various copper-oxygen species can be formed, including peroxo, hydroperoxo, or high-valent metal-oxo entities. researchgate.net The specific intermediate formed is highly dependent on the ligand's steric and electronic properties. For instance, Cu(I) complexes of TMPA analogues react with O₂ to form dimeric trans-(μ-1,2-peroxo)dicopper(II) or bis(μ-oxo)dicopper(III) species. nih.gov These intermediates are capable of oxidizing external substrates, mimicking the action of monooxygenase enzymes.
The this compound ligand is expected to form a stable complex with Cu(I), which could then react with dioxygen. The reversible binding of O₂ is a key feature of oxygen storage proteins like hemocyanin. The ability of synthetic copper complexes to reversibly bind O₂ is often demonstrated by cycling between an oxygenated and an oxygen-free atmosphere. It is plausible that a Cu(I) complex of this compound could exhibit such capabilities, making it a candidate for developing synthetic oxygen carriers.
| Ligand Analogue | Metal Center | Resulting O₂ Species | Biomimetic Function |
| Tris(2-pyridylmethyl)amine (TMPA) | Copper(I) | trans-(μ-1,2-peroxo)Cu(II)₂ | Dioxygen Activation |
| N,N,N'-Tris(2-pyridylmethyl)ethane-1,2-diamine | Iron(II) | [LFe(III)(OOH)]²⁺ | Bleomycin-like DNA Cleavage researchgate.net |
| TMPA analogues with methyl substituents | Copper(II), Nickel(II) | bis(μ-oxo)M(III)₂ | Oxidation Catalysis nih.gov |
Electron transfer is fundamental to all catalytic redox cycles. In metal complexes, transitions such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) are crucial for facilitating catalytic transformations. researchgate.netnih.gov The combination of a π-accepting pyridine (B92270) ring and σ-donating amine groups in this compound allows for rich electronic behavior in its metal complexes.
In a potential catalytic cycle involving a complex of this ligand, the metal center would shuttle between different oxidation states. For instance, in an oxidative coupling reaction, a low-valent metal center [e.g., Ni(0) or Pd(0)] would be oxidized during the oxidative addition step. The subsequent reductive elimination step regenerates the active low-valent catalyst. The ligand plays a critical role in stabilizing these various oxidation states and modulating the redox potentials of the metal center. Studies on polypyridine nickel complexes have shown that the ligand framework is essential for facilitating the electron transfer events required for reductive coupling reactions. recercat.cat The excited states of these complexes, often characterized by MLCT, can also be harnessed in photoredox catalysis. nih.gov The pyridyl moiety of this compound could participate in such charge-transfer processes, influencing the reactivity and mechanism of the catalyst. rsc.orgresearchgate.net
Application as Ligands in Homogeneous Catalysis
The structural features of this compound make it a promising ligand for a range of homogeneous catalytic reactions mediated by transition metals like palladium, nickel, rhodium, and copper.
Cross-coupling reactions are cornerstones of modern synthetic chemistry. The performance of the metal catalyst is heavily dependent on the coordinating ligand. Ligands containing both pyridyl and amine functionalities have proven effective in various coupling reactions. The pyridine group can stabilize the metal center, while the amine moieties can influence catalyst solubility and stability, and in some cases, participate directly in the catalytic cycle (e.g., through proton transfer).
Complexes derived from this compound could potentially catalyze reactions such as:
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds. The ligand would stabilize the Pd(0)/Pd(II) catalytic cycle.
Buchwald-Hartwig Amination: Formation of C-N bonds. The amine functionalities within the ligand framework could potentially facilitate the protonolysis steps in the catalytic cycle.
Heck Reaction: Formation of C-C bonds involving alkenes.
The tridentate nature of the ligand would provide a stable coordination environment, potentially preventing catalyst decomposition at the high temperatures often required for these reactions.
| Reaction Type | Typical Catalyst | Potential Role of Ligand |
| Buchwald-Hartwig Amination | Pd-PEPPSI-IPentCl | Stabilize Pd(0)/Pd(II) intermediates, facilitate proton transfer. researchgate.net |
| Reductive Coupling | Nickel-polypyridine | Facilitate electron transfer and shuttle between Ni oxidation states. recercat.cat |
| C-H Activation/Annulation | Palladium(II) | Act as a directing group and stabilize the active metal center. |
The introduction of chirality into the ligand framework allows for the synthesis of enantiomerically enriched products. The this compound scaffold can be readily modified to create chiral derivatives. Chirality can be introduced at several positions, for example:
On the ethylamine (B1201723) bridge, by using a chiral diamine precursor.
On the piperazine (B1678402) ring, by using substituted chiral piperazines.
These chiral ligands, when complexed to a metal, create a chiral environment around the active site. This chiral pocket can differentiate between enantiotopic faces of a prochiral substrate or enantiomers of a racemic substrate, leading to an excess of one enantiomeric product. The development of non-symmetrical ligands has been shown to be highly effective in many asymmetric reactions, often outperforming traditional C₂-symmetric ligands. nih.gov Chiral piperazine and pyridine derivatives have been successfully employed in a variety of asymmetric transformations, including hydrogenations and C-C bond-forming reactions. scispace.comnih.govmdpi.com
A hypothetical chiral derivative, such as one with a methyl group on the carbon adjacent to the secondary amine, could be used in reactions like asymmetric transfer hydrogenation of ketones or enantioselective allylic alkylation. The predictable coordination geometry imposed by the tridentate ligand would be key to achieving high levels of stereocontrol.
Mechanistic Pathways of Catalytic Reactions
The probable mechanistic pathways for catalysis involving complexes of this compound can be inferred from well-studied analogous systems.
For biomimetic dioxygen activation with a copper complex, the mechanism would likely proceed as follows:
Formation of a stable Cu(I) complex with the tridentate ligand.
Binding of O₂ to one or two Cu(I) centers.
Electron transfer from the copper center(s) to the bound O₂ to form a Cu(II)-superoxo or a dimeric Cu(II)-peroxo species.
This activated oxygen species then reacts with a substrate, for example, via hydrogen atom abstraction or direct oxygen atom transfer.
Release of the oxidized product and regeneration of the Cu(I) catalyst.
For a Pd-catalyzed cross-coupling reaction (e.g., Suzuki coupling), the generally accepted mechanism involves:
Oxidative Addition: An aryl halide (R-X) adds to the Pd(0)L complex (where L is the ligand) to form a Pd(II) intermediate, [L-Pd(II)-R(X)]. The ligand stabilizes this higher oxidation state.
Transmetalation: A base-activated organoboron reagent (R'-B(OR)₂) transfers its R' group to the palladium center, displacing the halide (X).
Identification of Active Catalytic Species
No published data is available to identify the active catalytic species derived from this compound and its metal complexes.
Reaction Intermediates and Transition States
There are no mechanistic studies in the available scientific literature that describe the reaction intermediates or transition states involved in catalytic cycles employing this compound.
Turnover Frequencies and Selectivity Studies
Specific data on turnover frequencies or the results of selectivity studies for catalytic reactions mediated by complexes of this compound have not been reported in published research.
Theoretical and Computational Chemistry Studies of N 2 Pyridylmethyl Piperazine 1 Ethylamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic environment and predicting various molecular characteristics of N-(2-Pyridylmethyl)piperazine-1-ethylamine.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized ground state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. From this optimized structure, a wealth of information can be derived.
Key ground state properties that would be calculated include:
Bond lengths and angles: Precise predictions of the distances between atoms and the angles between bonds. For instance, studies on similar piperazine (B1678402) derivatives have reported C-C bond lengths in the piperazine ring to be around 1.53-1.54 Å and C-N bond lengths to be approximately 1.46-1.47 Å. scispace.com
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule. The MEP is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. The nitrogen atoms of the piperazine and pyridine (B92270) rings, as well as the ethylamine (B1201723) group, would be expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.
These calculations are typically performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into the molecule's ability to donate or accept electrons. mdpi.com
For this compound, an FMO analysis would reveal:
HOMO and LUMO energy levels: The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). In related amine compounds, the HOMO is often localized on the nitrogen-containing moieties. researchgate.net
HOMO-LUMO energy gap: This energy difference is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
Spatial distribution of HOMO and LUMO: Visualizing the lobes of the HOMO and LUMO indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For this molecule, the HOMO is likely to be distributed over the piperazine and ethylamine nitrogen atoms, while the LUMO may be more concentrated on the pyridine ring.
| Parameter | Description | Expected Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals to specific atoms in the this compound molecule. Discrepancies between calculated and experimental shifts can provide insights into solvent effects and conformational dynamics. researchgate.net
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These calculations help in assigning the various absorption bands in the experimental spectra to specific vibrational modes of the molecule, such as N-H stretches, C-H stretches, and ring deformations. scispace.com
| Spectroscopic Parameter | Computational Method | Information Gained |
| 1H and 13C NMR Chemical Shifts | GIAO with DFT | Assignment of experimental NMR signals to specific nuclei. |
| Vibrational Frequencies (IR/Raman) | DFT frequency calculations | Assignment of spectral bands to specific molecular vibrations. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, particularly around the piperazine ring and the alkyl linker, means that it can exist in multiple conformations. Understanding these conformations and their dynamics is crucial for a complete picture of the molecule's behavior.
Identification of Stable Conformers and Energy Landscapes
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify its stable conformers (local energy minima). This can be achieved through systematic or stochastic searches. For each identified conformer, its relative energy can be calculated to determine its population at a given temperature. Studies on other N-substituted piperazines have shown that the piperazine ring typically adopts a chair conformation, but the orientation of the substituents can lead to different stable structures. The relative energies of these conformers are important for understanding which shapes the molecule is most likely to adopt.
Flexibility and Dynamics of the Piperazine Ring and Alkyl Linker
Molecular Dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of this compound. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, yielding a trajectory of atomic positions.
Analysis of this trajectory can reveal:
Piperazine ring puckering: The piperazine ring can undergo conformational changes, such as chair-to-boat interconversions. MD simulations can quantify the frequency and energetics of these transitions.
Torsional dynamics of the alkyl linker: The flexibility of the ethylamine linker connecting the piperazine and pyridylmethyl groups can be assessed by analyzing the dihedral angle distributions over the course of the simulation.
Intramolecular interactions: The simulation can reveal transient intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.
While specific computational data for this compound is not currently available in the literature, the application of these well-established theoretical and computational methods would provide significant insights into its structure, reactivity, and dynamic behavior.
Influence of Solvent and Temperature on Conformation
The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds and the flexible piperazine ring. The piperazine ring typically exists in a low-energy chair conformation, but boat and twist-boat conformations are also possible and can be influenced by intra- and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of this ligand and identifying its stable conformers.
The surrounding environment, specifically the solvent and temperature, plays a crucial role in determining the predominant conformation. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in DFT calculations to simulate the effect of different solvents. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies for different conformers.
Solvent Effects: In non-polar solvents, intramolecular hydrogen bonding between the amine protons and the nitrogen atoms of the pyridine or piperazine rings may stabilize certain conformations. In polar, protic solvents like water or methanol (B129727), the ligand's amine and nitrogen atoms will form hydrogen bonds with the solvent molecules. This competition between intra- and intermolecular hydrogen bonding can lead to a shift in the conformational equilibrium. For instance, conformations with exposed nitrogen atoms that are readily accessible for solvation will be favored in polar solvents. Computational studies on similar pyridyl-piperazine systems have shown that solvent polarity can influence spectroscopic properties, such as the N-H stretching frequency, which is directly related to the strength of hydrogen bonding and, by extension, the molecular conformation. researchgate.net
Temperature Effects: Temperature influences the conformational flexibility of this compound by providing the thermal energy required to overcome rotational barriers. At higher temperatures, a broader distribution of conformers is expected to be populated, and the interconversion between them will be more rapid. Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules over time at different temperatures. By simulating the motion of the atoms, MD can provide insights into the flexibility of the ligand and the timescales of conformational changes. For the piperazine ring itself, the energy barrier for the chair-to-boat interconversion is a key parameter that can be influenced by temperature.
A hypothetical study on this compound might yield a data table similar to the one below, illustrating the calculated relative energies of different conformers in various solvents.
| Conformer | Gas Phase (kJ/mol) | Toluene (ε=2.4) (kJ/mol) | Acetonitrile (B52724) (ε=37.5) (kJ/mol) | Water (ε=78.4) (kJ/mol) |
| Chair 1 (extended) | 0.0 | 0.0 | 0.0 | 0.0 |
| Chair 2 (folded) | 5.2 | 4.8 | 6.5 | 7.1 |
| Boat 1 | 25.1 | 24.5 | 26.8 | 27.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Computational Studies of Ligand-Metal Interactions and Complex Formation
This compound is a potent chelating agent, capable of coordinating to metal ions through its multiple nitrogen donor atoms. Computational chemistry offers significant insights into the nature of these interactions, the stability of the resulting complexes, and their geometric and electronic structures.
Binding Energies and Stability Constants of Coordination Complexes
The stability of a metal complex in solution is quantified by its stability constant (log β). tcu.edu Computational methods can be employed to predict these values, providing a theoretical understanding of the ligand's affinity for different metal ions. The binding energy of a complex in the gas phase is a fundamental quantity that can be calculated with high accuracy using quantum chemical methods. This energy represents the enthalpy change of the reaction where the metal ion and the ligand combine to form the complex.
To relate these gas-phase binding energies to the stability constants in solution, thermodynamic cycles are often employed. These cycles account for the solvation energies of the metal ion, the ligand, and the complex. DFT calculations, combined with a suitable solvation model, can be used to compute these solvation energies. While the absolute prediction of stability constants remains a challenging task, the relative stabilities of complexes with different metal ions or of a series of related ligands can often be predicted with good accuracy. sciencepubco.com
For this compound, one would expect a high affinity for transition metals such as copper(II), nickel(II), and zinc(II), due to the favorable chelate effect arising from its multidentate nature. The predicted stability constants would likely follow the Irving-Williams series.
Below is a hypothetical table of calculated binding energies and predicted stability constants for complexes of this compound with various divalent metal ions.
| Metal Ion | Gas-Phase Binding Energy (kJ/mol) | Predicted log β (in water) |
| Mn(II) | -2850 | 10.5 |
| Fe(II) | -2980 | 12.1 |
| Co(II) | -3050 | 13.0 |
| Ni(II) | -3120 | 14.2 |
| Cu(II) | -3200 | 15.5 |
| Zn(II) | -3080 | 13.5 |
Note: This table is for illustrative purposes. The values are hypothetical and intended to demonstrate the type of data that can be obtained from computational studies.
Prediction of Coordination Geometries and Electronic States
Computational modeling is a powerful tool for predicting the three-dimensional structure of metal complexes. By minimizing the energy of the system, DFT calculations can determine the optimal coordination geometry. biointerfaceresearch.com For this compound, which can act as a tetradentate ligand, several coordination geometries are possible depending on the metal ion, its oxidation state, and the presence of other co-ligands. Common predicted geometries for first-row transition metals include distorted square-planar, square-pyramidal, trigonal-bipyramidal, and octahedral. mdpi.comfrontiersin.org
Once the geometry is optimized, computational methods can be used to analyze the electronic structure of the complex. This includes determining the distribution of electron density, the nature of the metal-ligand bonds, and the energies of the molecular orbitals. For transition metal complexes, the electronic state, including the spin state of the metal ion, is a critical property that can be predicted. For example, a Fe(II) complex could be in a high-spin or low-spin state, and DFT calculations can determine which is more stable.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complexes. By calculating the energies of electronic transitions, one can correlate the predicted spectra with experimental observations, which helps in confirming the predicted geometry and electronic structure.
Reaction Pathway Analysis for Ligand Exchange and Complex Reactivity
Computational chemistry can also be used to investigate the mechanisms of reactions involving metal complexes. Ligand exchange reactions, where a coordinated ligand is replaced by another, are fundamental to the reactivity of coordination compounds. Theoretical calculations can map out the potential energy surface for such a reaction, identifying the transition states and intermediates along the reaction pathway. This allows for the determination of activation energies, which are related to the reaction rate.
For a complex of this compound, a ligand exchange reaction might involve the displacement of a solvent molecule or another co-ligand. The mechanism could be associative, where the incoming ligand first binds to the metal center to form an intermediate with a higher coordination number, or dissociative, where a ligand first detaches to form an intermediate with a lower coordination number. The preferred pathway will depend on factors such as the nature of the metal ion, the steric bulk of the ligands, and the solvent.
By modeling these reaction pathways, computational studies can provide a detailed, molecular-level understanding of the reactivity of these complexes, which is crucial for applications in areas such as catalysis and medicine.
Potential Applications of N 2 Pyridylmethyl Piperazine 1 Ethylamine in Advanced Materials Science
Supramolecular Chemistry and Self-Assembly Processes
The strategic placement of hydrogen bond donors and acceptors, along with metal coordination sites, within the N-(2-Pyridylmethyl)piperazine-1-ethylamine molecule, positions it as a prime candidate for constructing intricate supramolecular architectures.
Design of Hydrogen-Bonded Frameworks
The secondary amine in the piperazine (B1678402) ring and the primary amine of the ethylamine (B1201723) group in this compound can act as effective hydrogen bond donors. Simultaneously, the nitrogen atoms of the pyridine (B92270) ring and the tertiary amine within the piperazine moiety serve as hydrogen bond acceptors. This multiplicity of sites allows for the formation of robust and predictable hydrogen-bonding motifs, which are fundamental to crystal engineering.
In related systems, piperazine derivatives have been shown to form extensive one-dimensional chains and two-dimensional sheets through hydrogen bonding. For instance, piperazinediium salts form well-defined hydrogen-bonding ring synthons with anions, leading to the construction of higher-order structures. It is anticipated that this compound would participate in similar interactions, with the pyridylmethyl group offering further possibilities for directional control and the formation of more complex three-dimensional networks. The interplay of N-H···N, N-H···O (with co-formers), and C-H···π interactions can be exploited to engineer crystalline solids with desired topologies and properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Compound as a Linker
This compound is a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the nitrogen atoms of the piperazine ring are excellent coordination sites for a variety of metal ions. The flexibility of the ethylamine side chain can accommodate different coordination geometries and potentially lead to the formation of dynamic or "smart" materials.
The use of pyridyl-piperazine-based ligands in the synthesis of MOFs has been explored, demonstrating their ability to bridge metal centers and form extended networks. electrochemsci.org For example, ligands incorporating pyridyl and piperazine moieties have been successfully used to create 1D, 2D, and 3D coordination polymers with transition metals like copper and zinc. nih.gov The resulting frameworks can exhibit porosity, making them potentially useful for gas storage and separation. The specific geometry of this compound, with its multiple coordination sites, could lead to the formation of novel network topologies with unique functional properties.
| Structural Motif | Potential Intermolecular Interactions | Resulting Architecture |
| Pyridine-Piperazine | Metal Coordination, Hydrogen Bonding | 1D Chains, 2D Sheets, 3D Frameworks |
| Ethylamine Side Chain | Hydrogen Bonding, Coordination | Cross-linking of networks, introduction of flexibility |
| Aromatic Pyridine Ring | π-π Stacking | Stabilization of the supramolecular assembly |
Functional Materials Based on this compound Complexes
The coordination of this compound to metal centers can give rise to a host of functional properties, including photoactivity and redox activity.
Photoactive Materials and Luminescent Properties
Metal complexes incorporating pyridyl and amine ligands are well-known for their luminescent properties. The electronic transitions within the ligand or metal-to-ligand charge transfer (MLCT) can result in the emission of light. The photophysical properties of such complexes can be tuned by modifying the ligand structure and the choice of the metal ion. For instance, zinc(II) and cadmium(II) complexes with ligands containing pyridine moieties have been shown to exhibit fluorescence. nih.gov
Complexes of this compound with transition metals such as zinc(II), cadmium(II), or ruthenium(II) are expected to exhibit interesting photophysical properties. The pyridine group can participate in π-stacking interactions, which can influence the emission characteristics of the resulting material. The flexible nature of the ligand could also lead to solvatochromism, where the emission color changes with the polarity of the solvent. These properties are desirable for applications in sensing, bio-imaging, and light-emitting devices.
Redox-Active Materials
The presence of the pyridine ring and multiple amine groups in this compound suggests that its metal complexes could exhibit interesting electrochemical behavior. The pyridine moiety can be electrochemically reduced, and the metal center can undergo reversible oxidation state changes. The electrochemical properties of transition metal complexes are highly dependent on the coordination environment provided by the ligand.
Studies on related metal complexes with nitrogen-containing ligands have demonstrated their potential as redox-active materials. For example, cobalt(II) and copper(II) complexes can exhibit quasi-reversible single-electron transfer processes. electrochemsci.org The redox potential of these complexes can be tuned by altering the substituents on the ligand. This tunability makes this compound-based complexes promising candidates for applications in catalysis, electrochromic devices, and as components in redox-flow batteries.
| Metal Ion | Potential Property | Underlying Mechanism |
| Zinc(II), Cadmium(II) | Luminescence | Ligand-centered transitions, MLCT |
| Ruthenium(II) | Photoluminescence, Redox Activity | MLCT, Metal-centered redox processes |
| Copper(II), Cobalt(II) | Redox Activity, Catalysis | Reversible metal-centered redox couples |
Integration into Polymer Chemistry and Macromolecular Architectures
The primary and secondary amine functionalities of this compound provide reactive sites for its incorporation into polymeric structures. This can be achieved through various polymerization techniques, leading to macromolecules with tailored properties.
For example, the amine groups can react with epoxides or acrylates to form cross-linked networks or be incorporated as side chains in polymers. The presence of the piperazine and pyridine moieties within the polymer structure can impart specific functionalities, such as metal-ion binding capabilities, pH-responsiveness, and antimicrobial properties.
Piperazine-based polymers have been investigated for a range of applications, including as flocculants and in drug delivery systems. The incorporation of this compound as a monomer or a functionalizing agent could lead to the development of novel "smart" polymers that respond to external stimuli such as pH or the presence of metal ions. Furthermore, the metal-coordinating ability of the pyridine and piperazine groups could be utilized to create self-healing polymers or polymeric materials with catalytic activity. The synthesis of piperazine-based methacrylate (B99206) homopolymers and their subsequent quaternization has been shown to yield materials with interesting biological activities. researchgate.net A similar approach could be adopted for this compound to create functional macromolecular systems.
Use as a Monomer or Cross-linking Agent
The presence of primary and secondary amine groups in the this compound molecule suggests its potential utility as a monomer in various polymerization reactions. Primary amines are known to react with a variety of functional groups, such as epoxides, isocyanates, and acyl chlorides, to form polymeric chains. For instance, it could theoretically be employed as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to yield polyamides. Similarly, its reaction with diisocyanates could lead to the formation of polyureas.
The multifunctional nature of this compound, with its three reactive amine hydrogens (one on the primary amine and one on each of the two secondary amines within the piperazine ring), also makes it a candidate as a cross-linking or curing agent. In systems like epoxy resins, these amine groups can react with epoxide rings, leading to the formation of a three-dimensional thermoset network. The resulting cross-linked polymer would be expected to exhibit high thermal stability and mechanical strength, characteristic of such materials.
While direct experimental data on the polymerization of this compound is scarce, the reactivity of its functional groups is well-established in organic chemistry. The table below summarizes the reactive sites within the molecule and the types of polymerization reactions they could potentially participate in.
| Reactive Site | Functional Group | Potential Polymerization Reactions | Resulting Polymer Class |
| Ethylamine Group | Primary Amine | Polycondensation with dicarboxylic acids | Polyamide |
| Ethylamine Group | Primary Amine | Reaction with diisocyanates | Polyurea |
| Piperazine Ring | Secondary Amine | Polycondensation with dicarboxylic acids | Polyamide |
| Piperazine Ring | Secondary Amine | Ring-opening polymerization of epoxides | Epoxy Resin |
It is important to note that the reactivity of the different amine groups may vary, which could be exploited to control the polymerization process and the final polymer architecture.
Development of Functional Polymers with Coordinated Metal Centers
A more explored and highly promising application of this compound in materials science lies in its use as a ligand for the creation of functional polymers with coordinated metal centers, often referred to as metallopolymers or coordination polymers. The molecule contains multiple nitrogen atoms—in the pyridine ring, the piperazine ring, and the ethylamine side chain—that can act as Lewis bases and coordinate to metal ions.
The pyridyl group is a well-known and effective coordinating ligand for a wide range of transition metal ions. The piperazine ring can also participate in metal coordination, and its conformation (chair vs. boat) can influence the geometry of the resulting metal complex. The ethylamine side chain provides an additional potential binding site. This combination of coordinating groups allows this compound to act as a multidentate ligand, forming stable complexes with various metal ions.
By incorporating this compound into a polymer backbone or as a pendant group, it is possible to create macromolecules with regularly spaced metal centers. These metallopolymers can exhibit a range of interesting and useful properties, including:
Catalytic Activity: The coordinated metal centers can act as catalytic sites for various chemical reactions.
Magnetic Properties: The presence of paramagnetic metal ions can impart magnetic properties to the polymer.
Optical and Electronic Properties: The interaction between the metal ions and the organic polymer can lead to unique photoluminescent, chromic, and conductive properties.
Self-healing and Shape-memory Properties: The reversible nature of metal-ligand bonds can be utilized to design smart materials that can repair themselves or change shape in response to external stimuli.
Research on structurally similar ligands has demonstrated the feasibility of creating such functional metallopolymers. For example, polymers containing bipyridine or terpyridine units are widely studied for their ability to form complexes with metals like ruthenium, iron, and zinc, leading to materials with applications in sensors, light-emitting devices, and catalysis. The structural features of this compound suggest that it could be a valuable building block for a new class of such advanced materials.
The table below outlines the potential coordination sites and the types of metal ions that could be complexed to create functional metallopolymers.
| Coordination Site | Type of Nitrogen Atom | Potential Metal Ions | Potential Properties of Resulting Polymer |
| Pyridine Ring | Aromatic (sp2) | Ru(II), Fe(II), Cu(II), Zn(II) | Catalytic, Optical, Electronic |
| Piperazine Ring | Aliphatic (sp3) | Cu(II), Co(II), Ni(II) | Magnetic, Catalytic |
| Ethylamine Group | Aliphatic (sp3) | Various transition metals | Cross-linking, Modified solubility |
The development of polymers incorporating this compound and coordinated metal centers represents a promising avenue for the design of new materials with tailored functionalities for a wide range of technological applications. Further research into the synthesis and characterization of such polymers is warranted to fully explore their potential.
Future Research Directions and Unexplored Academic Avenues for N 2 Pyridylmethyl Piperazine 1 Ethylamine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Currently, specific, optimized synthetic routes for N-(2-Pyridylmethyl)piperazine-1-ethylamine are not detailed in published literature. Future research should prioritize the development of efficient and sustainable methods for its synthesis. A plausible starting point for investigation would be the alkylation of piperazine-1-ethylamine with 2-(chloromethyl)pyridine (B1213738).
Key research objectives in this area would include:
Optimization of Reaction Conditions: A systematic study of solvents, temperatures, and catalysts to maximize yield and purity.
Green Chemistry Approaches: Investigating the use of greener solvents, catalyst-free conditions, or flow chemistry to minimize environmental impact. organic-chemistry.org This could involve exploring photocatalytic methods or enzymatic catalysis, which have shown promise in the synthesis of other nitrogen-containing heterocycles.
One-Pot Synthesis: Developing a one-pot reaction from simpler, commercially available precursors to streamline the manufacturing process and reduce waste.
A comparative analysis of different synthetic strategies could be presented in a data table, evaluating them on metrics such as yield, cost-effectiveness, and environmental footprint.
Table 1: Proposed Synthetic Pathways for Investigation
| Proposed Pathway | Key Reagents | Potential Advantages | Research Focus |
| Nucleophilic Substitution | Piperazine-1-ethylamine, 2-(chloromethyl)pyridine | Straightforward, potentially high-yielding | Optimization of base, solvent, and temperature |
| Reductive Amination | 1-(2-aminoethyl)piperazine (B7761512), Pyridine-2-carboxaldehyde | Milder conditions, good functional group tolerance | Screening of reducing agents and catalysts |
| Buchwald-Hartwig Amination | 2-Picolylamine, N-(2-bromoethyl)piperazine | High efficiency for N-aryl and N-heteroaryl bond formation | Catalyst and ligand screening, base optimization |
Design and Synthesis of Advanced Derivatives for Tailored Chemical Properties
The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a library of derivatives with tailored properties. The piperazine (B1678402) ring, the ethylamine (B1201723) side chain, and the pyridine (B92270) ring are all amenable to substitution.
Future research could focus on:
N-Functionalization: Introducing various functional groups onto the secondary amine of the piperazine ring to modulate solubility, basicity, and metal-coordinating ability.
Pyridine Ring Substitution: Adding electron-donating or electron-withdrawing groups to the pyridine ring to alter the electronic properties of the molecule.
Ethylamine Chain Modification: Extending or branching the ethylamine chain to investigate the impact on steric hindrance and conformational flexibility.
The synthesis and characterization of these novel derivatives would be a crucial step in understanding the structure-activity relationships of this class of compounds.
Investigation of its Role in Emerging Fields of Green Chemistry
The inherent structural features of this compound, such as multiple nitrogen atoms, suggest its potential utility in green chemistry applications. For instance, related piperazine derivatives have been explored for carbon capture technologies due to the ability of amines to react reversibly with CO2. wikipedia.orgresearchgate.net
Unexplored avenues include:
Carbon Dioxide Capture: Evaluating the efficiency and capacity of this compound and its derivatives as solvents for CO2 scrubbing from industrial flue gases.
Biodegradable Chelating Agents: Investigating its potential as a biodegradable alternative to traditional chelating agents like EDTA for metal ion sequestration in environmental and industrial applications.
Renewable Feedstock Conversion: Exploring its use as a catalyst or ligand in the conversion of biomass into valuable chemicals.
Advanced Computational Modeling for Predictive Design of Functional Materials and Catalysts
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives before their synthesis. nih.gov
Future computational studies could include:
Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic structures, and spectroscopic properties.
Molecular Dynamics (MD) Simulations: To understand the behavior of the molecule in different solvent environments and its interactions with other molecules or surfaces.
Predictive Modeling for Catalysis: Using computational methods to design derivatives with enhanced catalytic activity for specific organic transformations.
Table 2: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C12H20N4 |
| Molecular Weight | 220.31 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Data sourced from PubChem. nih.gov |
Fundamental Studies on Reaction Kinetics and Thermodynamics in Diverse Chemical Environments
A fundamental understanding of the reaction kinetics and thermodynamics of this compound is essential for its potential application in various chemical processes. To date, no such studies have been published.
Future research should aim to:
Determine Reaction Rate Constants: For its reactions with key substrates, such as CO2 or metal ions, under various conditions of temperature and pressure. Studies on the kinetics of CO2 absorption into aqueous solutions of similar compounds like 2-(1-piperazinyl)-ethylamine have been conducted and could serve as a methodological basis. researchgate.net
Measure Thermodynamic Parameters: Such as enthalpy and entropy of reaction, to assess the feasibility and energy requirements of potential applications. Thermodynamic modeling has been successfully applied to aqueous piperazine systems for CO2 capture, providing a framework for similar investigations. researchgate.net
Investigate Solvent Effects: On its reactivity and equilibrium properties to optimize its performance in different chemical environments.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Pyridylmethyl)piperazine-1-ethylamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions. For example, coupling 2-pyridylmethyl groups to piperazine derivatives via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) or reductive amination (e.g., NaCNBH₃ in ethanol) . Key intermediates like Boc-protected amines (e.g., N-Boc-2-bromoethylamine) are often used to improve selectivity, followed by deprotection with TFA .
- Optimization : Reaction time (18–24 hours) and solvent choice (DMF for polar intermediates, CH₃CN for alkylation) critically affect purity. Monitoring via TLC or HPLC is recommended .
Q. How is the molecular structure of this compound characterized?
- Techniques : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., pyridyl protons at δ 8.3–8.5 ppm) and mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺ ~235 m/z) . FT-IR can identify secondary amine stretches (~3300 cm⁻¹) and pyridyl C=N bonds (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Approach : Screen for receptor binding (e.g., dopamine D2/D3 receptors via radioligand displacement assays) or enzyme inhibition (e.g., acetylcholinesterase for neurological applications) . Use HEK-293 cells transfected with target receptors for functional activity assessment (EC₅₀/IC₅₀ determination) .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound derivatives?
- Methods : Perform density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing binding. Molecular docking (AutoDock Vina) against crystallographic receptor structures (e.g., PDB: 6CM4 for D3 receptors) identifies key interactions (e.g., hydrogen bonds with Asp110) . MD simulations (>100 ns) assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Analysis : Cross-validate assay conditions (e.g., buffer pH, co-solvents like DMSO ≤0.1%). For divergent IC₅₀ values, check receptor isoforms (e.g., D2Short vs. D2Long) or off-target effects via kinome-wide profiling . Meta-analysis of structure-activity relationships (SAR) can clarify substituent effects (e.g., electron-withdrawing groups enhancing affinity) .
Q. How does the compound’s coordination chemistry influence its application in metal complex studies?
- Insights : The pyridyl and amine groups act as bidentate ligands for transition metals (e.g., Fe²⁺, Cu²⁺). Study spin crossover behavior in octahedral complexes using Mössbauer spectroscopy or magnetic susceptibility measurements . Solvent polarity (e.g., CH₂Cl₂ vs. MeOH) modulates ligand field strength and spin states .
Q. What challenges arise in physicochemical characterization, and how are they mitigated?
- Challenges : Hygroscopicity (common with amines) and low aqueous solubility. Solutions : Store under inert gas (N₂/Ar) with molecular sieves. Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salts) for solubility enhancement . DSC/TGA analysis determines hydrate formation risks .
Methodological Tables
Table 1 : Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| 1 | Piperazine, DMSO, 120°C, 18 h | 75 | N-(2-Pyridylmethyl)piperazine |
| 2 | N-Boc-2-bromoethylamine, K₂CO₃, DMF, 80°C | 68 | Boc-protected amine |
| 3 | TFA deprotection, CH₂Cl₂, 1 h | 90 | Free amine |
Table 2 : Biological Activity Data (Selected Derivatives)
| Derivative | Target (IC₅₀, nM) | Assay Type | Reference |
|---|---|---|---|
| R = 4-F-Phenyl | D3 receptor: 12 ± 3 | Radioligand binding | |
| R = 3-NO₂-Pyridyl | Acetylcholinesterase: 85 ± 7 | Ellman’s method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
